![molecular formula C13H16N2O2 B4195658 5-tert-butyl-5-phenyl-2,4-imidazolidinedione](/img/structure/B4195658.png)
5-tert-butyl-5-phenyl-2,4-imidazolidinedione
Overview
Description
5-tert-butyl-5-phenyl-2,4-imidazolidinedione (also known as TPI) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. TPI is a cyclic urea derivative that has been found to possess anticonvulsant, antihypertensive, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of TPI is not fully understood, but it is believed to work by modulating the activity of ion channels in the brain. TPI has been shown to selectively bind to certain types of ion channels, which can reduce the excitability of neurons and prevent the onset of seizures.
Biochemical and Physiological Effects:
TPI has been found to have a number of biochemical and physiological effects. In addition to its anticonvulsant properties, TPI has been shown to have antihypertensive and anti-inflammatory effects. TPI has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of TPI for lab experiments is its high purity and excellent yields. This makes it a reliable and consistent compound for use in research. However, one limitation of TPI is its relatively high cost compared to other compounds, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on TPI. One area of interest is the development of TPI analogs with improved properties, such as increased potency or lower toxicity. Another area of interest is the study of TPI in combination with other drugs, to determine if it can enhance their therapeutic effects. Finally, further studies are needed to fully understand the mechanism of action of TPI, which could lead to the development of new drugs for the treatment of epilepsy and other neurological disorders.
Scientific Research Applications
TPI has been extensively studied for its potential applications in the field of medicine and drug development. One of the most promising applications of TPI is its anticonvulsant properties. Studies have shown that TPI can inhibit seizures in animal models, making it a potential candidate for the treatment of epilepsy.
properties
IUPAC Name |
5-tert-butyl-5-phenylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-12(2,3)13(9-7-5-4-6-8-9)10(16)14-11(17)15-13/h4-8H,1-3H3,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOQJHCTXWYNNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-5-phenylimidazolidine-2,4-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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